4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by the presence of bromomethyl and fluoromethyl groups attached to an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves the following steps:
Formation of the Oxabicyclohexane Ring: The oxabicyclohexane ring can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of Bromomethyl and Fluoromethyl Groups: The bromomethyl and fluoromethyl groups can be introduced through halogenation reactions. For instance, the bromomethyl group can be introduced using bromine in the presence of a radical initiator, while the fluoromethyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to control reaction conditions precisely and enhance safety.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products may include azides, nitriles, or thiols.
Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives with different functional groups, such as alkanes or alcohols.
Scientific Research Applications
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bromomethyl and fluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The oxabicyclohexane ring provides a rigid framework that influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-1-(methyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both bromomethyl and fluoromethyl groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups with the oxabicyclohexane ring structure makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-(bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrFO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUHRXCRDKELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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